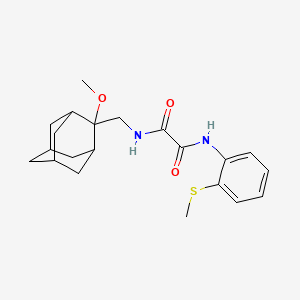

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with a unique structure that combines an adamantane derivative with an oxalamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

Formation of the Adamantane Derivative: The starting material, 1-adamantanol, is reacted with methanol in the presence of an acid catalyst to form 2-methoxyadamantane.

Introduction of the Oxalamide Group: The 2-methoxyadamantane is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.

Coupling with the Phenyl Group: The final step involves the reaction of the oxalyl chloride derivative with 2-(methylthio)aniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)acetamide

- **N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)urea

Uniqueness

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of an adamantane core with an oxalamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound derived from adamantane, known for its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, toxicity studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by an adamantane core substituted with a methoxy group and an oxalamide moiety. Its molecular formula is C18H24N2O3S. The presence of the adamantane structure is significant due to its unique three-dimensional shape, which can influence biological interactions.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Cognitive Function Enhancement : Some studies suggest that adamantane derivatives may improve cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's. For instance, compounds within this class have shown promise in enhancing memory and learning in animal models .

- Antioxidant Properties : The methoxy and methylthio substituents may contribute to antioxidant activity. This is crucial as oxidative stress is implicated in numerous diseases, including cancer and neurodegeneration .

- Anti-inflammatory Effects : Preliminary data suggest that the compound may possess anti-inflammatory properties. This could be relevant for conditions where inflammation plays a key role, such as arthritis or other inflammatory disorders .

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of the compound:

- Acute Toxicity : An acute toxicity study indicated that the median lethal dose (LD50) for related compounds was approximately 1984 mg/kg in rats. Clinical signs observed included dyspnea and lethargy, with recovery noted within 28 days for surviving animals .

- Subchronic Toxicity : In subchronic studies, dose-dependent effects on body weight and biochemical markers were observed. Notably, elevated levels of liver enzymes (ALT and AST) were recorded at higher doses, indicating potential hepatotoxicity at excessive exposures .

The precise mechanisms through which this compound exerts its biological effects are still under investigation:

- Receptor Interaction : It is hypothesized that the compound may interact with neurotransmitter receptors involved in cognitive processes. The adamantane structure may facilitate binding to these receptors due to its spatial configuration .

- Metabolic Pathways : The metabolic stability of the compound suggests that it may undergo hepatic metabolism via cytochrome P450 enzymes. This could influence its bioavailability and overall pharmacological efficacy .

Eigenschaften

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-26-21(15-8-13-7-14(10-15)11-16(21)9-13)12-22-19(24)20(25)23-17-5-3-4-6-18(17)27-2/h3-6,13-16H,7-12H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARKOMUXFRCPKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.